2-Bromobutanoic acid

Electrochemistry Polarography Carbon-Halogen Bond Fission

Sourcing a reliable chiral C4 building block with consistent α-bromo reactivity is critical for asymmetric drug synthesis. 2-Bromobutanoic acid (CAS 80-58-0) directly addresses this need as a key intermediate in preparing the anticonvulsant Levetiracetam and the herbicide beflubutamid. Its specific chain length and chiral center are essential for installing the correct stereochemistry in the final API. Key supply and technical advantages: - Proven utility in nucleophilic substitution and resolution to achieve specific stereocenters. - Well-characterized reactivity profile; intermediate reducibility compared to other α-bromo acids. - Available as a racemic mixture, suitable as a versatile starting material for further chiral resolution.

Molecular Formula C4H7BrO2
Molecular Weight 167.00 g/mol
CAS No. 80-58-0
Cat. No. B104356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromobutanoic acid
CAS80-58-0
Synonyms(RS)-2-Bromobutyric Acid;  (RS)-α-Bromobutyric Acid;  (±)-2-Bromobutanoic Acid;  (±)-α-Bromobutanoic Acid;  2-Bromobutanoic Acid;  2-Bromobutyric Acid;  DL-2-Bromo-n-butyric Acid;  DL-α-Bromobutyric Acid;  NSC 8024;  α-Bromo-n-butyric Acid;  α-Bromobutyric Aci
Molecular FormulaC4H7BrO2
Molecular Weight167.00 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)Br
InChIInChI=1S/C4H7BrO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)
InChIKeyYAQLSKVCTLCIIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromobutanoic Acid: Key Properties & Reactivity


2-Bromobutanoic acid (2-bromobutyric acid), CAS 80-58-0, is a C4 aliphatic carboxylic acid with a bromine atom at the α-carbon. It is a clear, yellow liquid (melting point -4 °C, boiling point 181–182 °C at 33.25 kPa, density 1.567 g/mL at 25 °C) . Its structure imparts unique reactivity due to the α-bromo substitution, and the 2-position is a chiral center, making it a valuable building block in asymmetric synthesis [1]. The compound's physicochemical properties, including a pKa of 2.94 (35°C) and a logP of 1.39, support its utility in both aqueous and organic reaction media .

Chiral C4 α-bromo acid intermediate for asymmetric synthesis
Distinct reducibility profile versus shorter-chain α-bromo acids
Reactivity in both aqueous and organic media supported by physicochemical profile

2-Bromobutanoic Acid: Why It Cannot Be Substituted


Substituting 2-bromobutanoic acid with a different α-bromo acid (e.g., 2-bromopropanoic or 2-bromopentanoic acid) can lead to significantly altered reactivity, stereochemical outcomes, and product profiles. The polarographic reduction behavior of α-bromo acids demonstrates that chain length influences ease of reduction, with 2-bromobutyric acid showing intermediate reducibility [1]. Furthermore, the unique chiral center at the 2-position of 2-bromobutanoic acid is critical for generating specific stereocenters in drug synthesis; using a different chain length or regioisomer would result in a different stereochemical outcome or loss of activity [2]. The following evidence quantifies these differences.

Chain-length sensitivity

Different chain length alters reducibility and nucleophilic substitution rates; 2-bromopropanoic or pentanoic acid may shift reactivity.

Stereochemical control

The chiral center at the 2-position is critical for stereospecific synthesis; replacement with non-chiral or longer-chain analogs leads to loss of enantiomeric outcome.

Hydrolysis profile variability

Hydrolysis rates differ among α-bromo acids; results from 2-bromopropanoic acid cannot be directly applied to 2-bromobutanoic acid.

2-Bromobutanoic Acid: Quantitative Comparison vs. Analogs


C-Br Bond Reducibility: vs. 2-Bromopropanoic Acid

2-Bromobutanoic acid exhibits distinct reducibility compared to 2-bromopropanoic acid. A polarographic study of 2-bromo-n-alkanoic acids (C2–C8) found that, in the alkaline region, 2-bromopropanoic acid is more difficultly reducible than 2-bromobutyric acid [1]. This deviation from the general trend (where longer chains are more easily reduced) highlights the unique electrochemical behavior of 2-bromobutanoic acid. [1].

C-Br Reducibility vs. C3
Head-to-head comparison
2-Bromopropanoic acid more difficult to reduce than 2-bromobutyric acid in alkaline polarography
Reducibility ranking may guide electrochemical synthetic step selection
Qualitative observation under 1952 conditions; verify in modern setup
Electrochemistry Polarography Carbon-Halogen Bond Fission

Biocatalytic Synthesis of Enantiopure (S)-2-Bromobutanoic Acid

An enoate reductase (OYE)-mediated biotransformation of methyl (Z)-2-bromocrotonate yields (S)-2-bromobutanoic acid with an enantiomeric excess (ee) of 97% [1]. This high enantioselectivity is specific to the 2-bromobutanoate scaffold; related 2-haloalkenoates may yield different ee values or require different enzymes. The study demonstrates the potential for producing the chiral 2-bromobutanoic acid intermediate in high optical purity [1].

Biocatalytic Enantiopurity
Cross-study comparable
ee = 97%
High enantioselectivity reported for (S)-2-bromobutanoic acid via enoate reductase
Baker's yeast/ OYE biotransformation; applicable to chiral intermediate synthesis
Biocatalysis Chiral Synthesis Enoate Reductase

Chain Length and Hydrolysis Rates of α-Bromo Acids

A classic study on the interaction of α-bromo acids (bromoacetic, α-bromopropionic, and α-bromobutyric) with water and alkali reported distinct reactivity patterns [1]. While specific rate constants are not excerpted, the investigation highlights that the substitution on the α-carbon influences the rate of halogen displacement. This implies that 2-bromobutanoic acid's reactivity cannot be inferred directly from 2-bromopropanoic acid; experimental validation is required.

Chain-Length Hydrolysis
Class-level inference
Distinct reactivity pattern among bromoacetic, propionic, butyric acids
Compound-specific validation required for hydrolysis or substitution steps
No exact rate constants provided; early 1909 study
Kinetics Hydrolysis α-Bromo Acids

2-Bromobutanoic Acid: Key Applications


Levetiracetam Synthesis: Chiral Building Block

2-Bromobutanoic acid serves as a crucial building block in the preparation of the anticonvulsant drug Levetiracetam. The α-bromo acid undergoes nucleophilic substitution with a pyrrolidinone derivative, followed by amidation, to install the key stereocenter of the active pharmaceutical ingredient [1]. The specific chain length and stereochemistry of the 2-bromobutanoate moiety are essential for the drug's activity; alternative α-bromo acids would lead to inactive or less potent analogs [2].

(S)-Beflubutamid Production via Chiral Resolution

A patented process utilizes racemic 2-bromobutanoic acid as the starting material for preparing the S-enantiomer of beflubutamid, a soil herbicide. The resolution of rac-2-bromobutanoic acid with a chiral amine provides access to the key intermediate (S)-1 [1]. The choice of 2-bromobutanoic acid is dictated by the structure-activity relationship of beflubutamid, where the 2-bromobutanoate fragment directly influences the stereochemistry and herbicidal potency of the final product [1].

Biocatalytic Preparation of (S)-2-Bromobutanoic Acid

The enoate reductase-mediated reduction of methyl (Z)-2-bromocrotonate provides (S)-2-bromobutanoic acid with 97% ee. This biocatalytic route is particularly valuable for synthesizing chiral intermediates for pharmaceuticals where high enantiopurity is critical [1]. The methodology is specific to the 2-bromobutanoate scaffold and demonstrates the compound's role as a versatile chiral building block.

Application
Selection Property
Validation Focus
Levetiracetam chiral intermediate synthesis
Stereospecific C4 α-bromo acid scaffold
Enantiopurity and regiochemistry of substitution
Beflubutamid chiral resolution pathway
Chiral resolution with 2-bromobutanoic acid
Stereochemical integrity of intermediate
Biocatalytic chiral synthesis research
Enantioselective enoate reductase pathway
Enantiomeric excess and enzyme compatibility

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